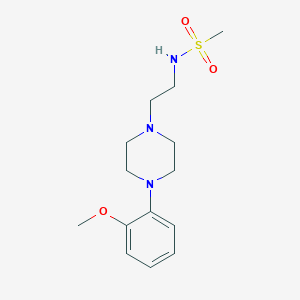

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-20-14-6-4-3-5-13(14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTBNGAJBCDVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its interactions with biological receptors, particularly alpha1-adrenergic receptors.

Mechanism of Action

The primary mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can either activate or block their activity, leading to various physiological effects. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes, which are involved in the contraction of smooth muscles and regulation of blood pressure .

Comparison with Similar Compounds

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can be compared with other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities, pharmacokinetic profiles, and therapeutic applications. For example:

Trazodone: Primarily used as an antidepressant and anxiolytic.

Naftopidil: Used for the treatment of benign prostate hyperplasia.

Urapidil: Used for the management of hypertension.

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is unique in its specific binding affinity and potential for further development as a therapeutic agent.

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, commonly referred to as a member of the arylpiperazine class, exhibits significant biological activity primarily through its interaction with the alpha1-adrenergic receptor (α1-AR). This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular and neurological contexts.

Chemical Structure and Properties

- IUPAC Name : N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide

- Molecular Formula : C14H23N3O3S

- CAS Number : 1211150-57-0

The compound's structure includes a piperazine ring, which is crucial for its receptor-binding properties. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its pharmacokinetic profile.

Target Interaction

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide primarily functions as a ligand for the α1-adrenergic receptor. The α1 receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and modulation of neurotransmitter release.

Biochemical Pathways

Upon binding to α1-AR, this compound activates downstream signaling pathways that lead to physiological effects such as:

- Vasoconstriction : By promoting smooth muscle contraction in blood vessels.

- Neuromodulation : Influencing neurotransmitter release in the central nervous system.

Pharmacokinetics

Research utilizing in silico docking and molecular dynamics simulations has provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These studies indicate favorable pharmacokinetic properties that enhance its therapeutic potential.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Receptor Binding | Potent antagonist at α1-adrenergic receptors | |

| Cellular Effects | Alters adrenergic signaling pathways | |

| Pharmacological Effects | Potential applications in hypertension treatment |

Study on Receptor Interaction

In a study examining the effects of similar compounds on serotonin receptors, it was found that derivatives of piperazine exhibited significant antagonistic activity at 5-HT1A receptors. This suggests that structural analogs may also influence serotonergic pathways, potentially leading to broader therapeutic applications beyond adrenergic modulation .

Synthesis and Structural Analysis

Research focused on synthesizing related compounds has revealed insights into their crystal structures and biological activities. For instance, a study highlighted how modifications to the piperazine ring can significantly alter binding affinity and biological response . These findings emphasize the importance of structural optimization in developing effective therapeutics.

Q & A

Basic Questions

What are the key steps for synthesizing N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways starting with piperazine derivatives and sulfonyl chlorides. A typical route includes:

Alkylation : Reacting 2-methoxyphenylpiperazine with ethylenediamine derivatives under reflux in anhydrous solvents (e.g., THF or DCM) to form the piperazine-ethylamine intermediate.

Sulfonylation : Introducing the methanesulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Optimization : Temperature control during sulfonylation and stoichiometric balancing of reagents improve yield (reported 60–75% in analogous syntheses) .

Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : 1H/13C NMR verifies the piperazine ring (δ 2.5–3.5 ppm for N-CH2 protons) and methanesulfonamide group (δ 3.0–3.2 ppm for S-OCH3) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C14H22N3O3S, theoretical m/z 312.13) and fragments corresponding to the piperazine moiety .

- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

What physicochemical properties influence its solubility and bioavailability?

- LogP : Estimated ~2.1 (via computational models), indicating moderate lipophilicity suitable for CNS penetration.

- pKa : The piperazine nitrogen (pKa ~7.5) allows pH-dependent solubility, enhancing absorption in intestinal environments .

Advanced Research Questions

How does the compound interact with serotonin (5-HT) or adrenergic receptors, and what experimental models validate these interactions?

The 2-methoxyphenylpiperazine moiety suggests affinity for 5-HT1A and α1-adrenergic receptors , as seen in structurally similar compounds like BMY7378 .

- In vitro assays : Radioligand binding studies using transfected HEK293 cells show IC50 values in the nM range. Competitive displacement of [3H]-8-OH-DPAT (5-HT1A) or [3H]-prazosin (α1) quantifies affinity .

- Functional assays : Measurement of cAMP inhibition (for 5-HT1A) or calcium mobilization (for α1) confirms agonism/antagonism .

What contradictions exist in reported biological activity data, and how can they be resolved?

- Species variability : Rodent vs. human receptor subtype differences (e.g., α1A in humans vs. α1B in rats) may explain inconsistent efficacy .

- Metabolic stability : Hepatic cytochrome P450 (CYP3A4/2D6) metabolism in human microsomes can reduce bioavailability, conflicting with in vitro potency .

Resolution : Cross-validate data using humanized receptor models and incorporate metabolic stability assays early in screening .

What strategies enhance selectivity for specific receptor subtypes to minimize off-target effects?

- Structural modifications : Introducing substituents at the piperazine N4 position (e.g., halogenation) improves 5-HT1A vs. α1 selectivity. For example, fluoro substitution increases 5-HT1A affinity by 10-fold .

- Molecular docking : Simulations using crystal structures (e.g., 5-HT1A PDB: 6WGT) guide rational design to optimize hydrogen bonding with Ser159 and hydrophobic interactions with Val206 .

Methodological and Data Analysis Questions

How should researchers design dose-response studies to assess neuropharmacological effects in vivo?

- Animal models : Use tail-flick (analgesia) or elevated plus-maze (anxiety) tests in rodents.

- Dosing : Administer 1–10 mg/kg intravenously or orally, with pharmacokinetic sampling at 0.5, 2, and 6 hours to correlate plasma levels with efficacy .

- Controls : Include selective antagonists (e.g., WAY-100635 for 5-HT1A) to confirm mechanism .

What statistical approaches are recommended for analyzing conflicting binding affinity data?

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity in assay conditions .

- Bland-Altman plots : Visualize agreement between radioligand vs. functional assay results .

Structural and Mechanistic Questions

How does the methanesulfonamide group influence receptor binding compared to other sulfonamides?

The sulfonamide’s electronegative sulfonyl oxygen forms hydrogen bonds with receptor residues (e.g., 5-HT1A Thr200), enhancing binding stability. Bulkier sulfonamides (e.g., toluenesulfonamide) reduce affinity due to steric clashes .

What evidence supports the compound’s potential as a dual-acting agent for neurological disorders?

- 5-HT1A agonism : Reduces anxiety/depression in rodent models.

- α1 antagonism : Mitigates hypertension in spontaneously hypertensive rats.

Caution : Dose-dependent sedation (α1 effect) may limit therapeutic utility, requiring pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.